Methyl 2-azido-5-iodobenzoate
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Overview
Description
Methyl 2-azido-5-iodobenzoate is an organic compound that belongs to the class of azides and iodobenzoates It is characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-azido-5-iodobenzoate can be synthesized through a multi-step process starting from methyl 2-amino-5-iodobenzoate. The amino group is first diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The iodine atom can be oxidized to form hypervalent iodine compounds, which are useful in organic synthesis.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes to form triazoles.
Reduction Reactions: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides to amines.
Oxidation Reactions: Oxone® (potassium peroxymonosulfate) is often used for the oxidation of iodine to hypervalent iodine compounds.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Produced by the reduction of the azido group.
Hypervalent Iodine Compounds: Resulting from the oxidation of the iodine atom.
Scientific Research Applications
Methyl 2-azido-5-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles and complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of functional materials, such as polymers and nanomaterials, due to its reactive azido group
Mechanism of Action
The mechanism of action of methyl 2-azido-5-iodobenzoate primarily involves the reactivity of its azido and iodine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in click chemistry. The iodine atom can participate in oxidative processes, forming hypervalent iodine species that act as powerful oxidizing agents .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodobenzoate: Lacks the azido group, making it less reactive in cycloaddition reactions.
Methyl 2-azidobenzoate: Similar structure but without the iodine atom, affecting its oxidative properties.
Methyl 5-iodobenzoate: Similar but lacks the azido group, limiting its applications in click chemistry
Uniqueness
Methyl 2-azido-5-iodobenzoate is unique due to the presence of both azido and iodine groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile compound in organic synthesis and material science .
Properties
CAS No. |
185505-58-2 |
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Molecular Formula |
C8H6IN3O2 |
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 2-azido-5-iodobenzoate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)6-4-5(9)2-3-7(6)11-12-10/h2-4H,1H3 |
InChI Key |
QAAWZVVPVQTCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)N=[N+]=[N-] |
Origin of Product |
United States |
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